N-(1-cyanoethyl)methanesulfonamide
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Overview
Description
N-(1-cyanoethyl)methanesulfonamide is a chemical compound with the molecular formula C5H9NO2S. It is a derivative of methanesulfonamide, where the nitrogen atom is substituted with a cyanoethyl group. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with methanesulfonamide and acrylonitrile.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete conversion.
Purification: The product is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia or amines are used, often in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Various sulfonic acids and sulfonyl chlorides.
Reduction Products: Primary amines and secondary amines.
Substitution Products: Amides, esters, and other substituted methanesulfonamides.
Scientific Research Applications
N-(1-cyanoethyl)methanesulfonamide is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(1-cyanoethyl)methanesulfonamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include binding to active sites or altering signaling cascades.
Comparison with Similar Compounds
N-(1-cyanoethyl)methanesulfonamide is unique due to its cyanoethyl group, which imparts distinct chemical properties compared to other methanesulfonamides. Similar compounds include:
N-(2-cyanoethyl)methanesulfonamide: A structural isomer with different reactivity.
N-(3-cyanoethyl)methanesulfonamide: Another isomer with unique properties.
N-(4-cyanoethyl)methanesulfonamide: Yet another isomer with distinct chemical behavior.
These compounds differ in their reactivity and applications, highlighting the importance of the cyanoethyl group's position on the nitrogen atom.
Properties
IUPAC Name |
N-(1-cyanoethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2S/c1-4(3-5)6-9(2,7)8/h4,6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQHQHNZCSSWLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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